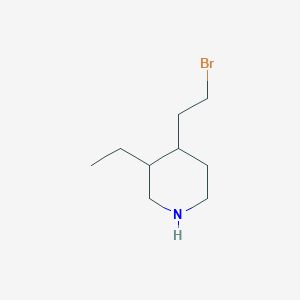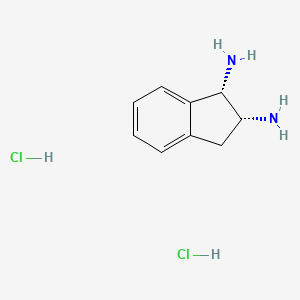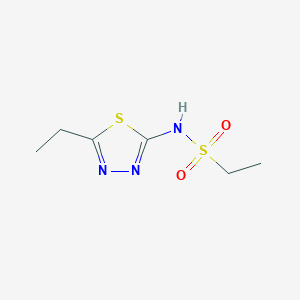
5-Fluoropyrimidine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoropyrimidine-2-sulfonamide is a fluorinated pyrimidine derivative. Compounds containing fluorine atoms are of significant interest due to their unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom . The sulfonamide group can be introduced using sulfonyl chlorides in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for fluorinated pyrimidines often involve large-scale fluorination reactions using specialized equipment to handle the highly reactive fluorinating agents. The process may include steps such as purification and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Fluoropyrimidine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Mechanism of Action
The mechanism of action of 5-Fluoropyrimidine-2-sulfonamide involves its interaction with biological molecules. The fluorine atom’s high electronegativity can influence the compound’s binding to enzymes or receptors, potentially inhibiting their activity. This compound may target enzymes involved in nucleotide synthesis or DNA replication, similar to other fluorinated pyrimidines .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
5-Fluorocytosine: An antifungal agent that inhibits RNA and DNA synthesis.
5-Fluoropyrimidine: A precursor to various fluorinated pyrimidine derivatives.
Uniqueness
5-Fluoropyrimidine-2-sulfonamide is unique due to the presence of both a fluorine atom and a sulfonamide group, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential biological activity compared to other fluorinated pyrimidines .
Properties
Molecular Formula |
C4H4FN3O2S |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-fluoropyrimidine-2-sulfonamide |
InChI |
InChI=1S/C4H4FN3O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H,(H2,6,9,10) |
InChI Key |
GPVRTKSXKFQCDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)S(=O)(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


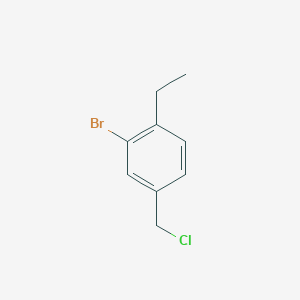

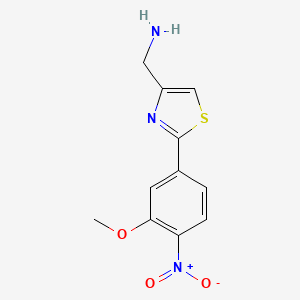
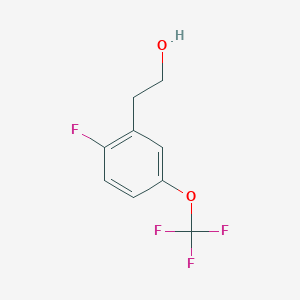
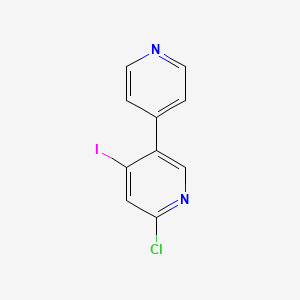
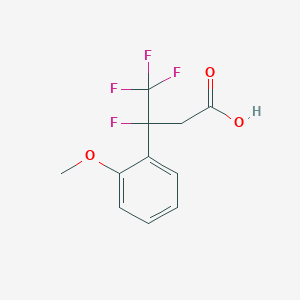
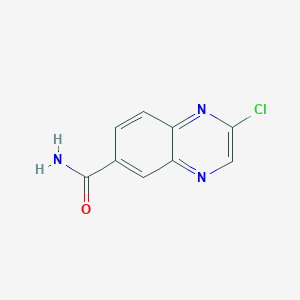
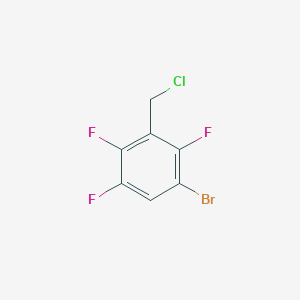
![7-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13120326.png)
